molecular formula C18H20IN3O4 B5019346 2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol

2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5019346
M. Wt: 469.3 g/mol
InChI Key: UIMWRJAKHOESNA-UHFFFAOYSA-N
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Description

2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is a complex organic compound characterized by the presence of iodine, methoxy, nitrophenyl, and piperazine groups

Preparation Methods

The synthesis of 2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol typically involves multi-step organic reactions. The synthetic route may include:

    Iodination: Introduction of the iodine atom into the aromatic ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Piperazine Derivatization: Attachment of the piperazine moiety to the aromatic ring.

    Nitrophenyl Substitution: Introduction of the nitrophenyl group to the piperazine ring.

Each step requires specific reagents and conditions, such as iodine, methanol, piperazine, and nitrophenyl derivatives, along with catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar compounds to 2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol include:

    2-iodo-6-methoxy-4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]phenol: Differing by the presence of a methyl group instead of a nitrophenyl group.

    2-iodo-6-methoxy-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol: Differing by the presence of a chlorophenyl group instead of a nitrophenyl group.

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN3O4/c1-26-17-11-13(10-16(19)18(17)23)12-20-6-8-21(9-7-20)14-2-4-15(5-3-14)22(24)25/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMWRJAKHOESNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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